
2-Amino-1-methylimidazo(4,5-f)quinoline
説明
2-Amino-1-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic amine that can be found in cooked meat . It has been shown to have genotoxic effects in animals and mammalian cells, as well as genotoxic effects in the bacterial model organism .
Synthesis Analysis
IQ is a highly mutagenic heterocyclic amine formed in all cooked meats . It has been found to be a potent inducer of frameshift mutations in bacteria and carcinogenic in laboratory animals . The sequence-specific synthesis of oligonucleotides containing the minor dGuo-N2-IQ adduct has been reported .Molecular Structure Analysis
The molecular formula of IQ is C11H10N4 . The molecular weight is 198.22 g/mol . The InChI is 1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14) .Chemical Reactions Analysis
IQ exhibits an extraordinarily high mutagenic potency in the Ames test . It has been shown to inhibit autophagy and induce endoplasmic reticulum stress .Physical And Chemical Properties Analysis
IQ has a molecular weight of 198.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 198.090546336 g/mol . The topological polar surface area is 56.7 Ų .科学的研究の応用
Application in Food Safety Testing
- Scientific Field : Food Safety and Quality Control .
- Summary of the Application : IQ is a type of heterocyclic aromatic amines (HAAs) formed during the thermal treatment of food processing, which possesses potential carcinogenicity and mutagenicity for humans . It is used in the development of assays for detecting IQ in processed foods .
- Methods of Application : A competitive fluorescence immunoassay was developed for the quantitative detection of IQ in pan-fried meat patties, using magnetic nanoparticles coupled with coating antigen as the capture probe and anti-IQ antibody coupled with NaYF4: Yb, Er upconversion nanoparticles as the signal probe . Another method involved the development of a direct competitive enzyme-linked immunosorbent assay (dcELISA) for detecting IQ .
- Results or Outcomes : The wide detection range for IQ in phosphate buffer saline is from 0.01 to 100 μg·L −1 (R 2 = 0.991) with a detection limit of 0.007 μg·L −1 . The IQ content in chicken patties and fish patties are 2.11–3.47 μg·kg −1 and 1.35–2.85 μg·kg −1, respectively . The LOD for IQ in processed foods was 15 μg kg −1 .
Application in Metabolic Activation Studies
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : IQ is used in studies investigating the metabolic activation of heterocyclic amines .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes are not detailed in the available resources .
Application in Genotoxicity Studies
- Scientific Field : Toxicology .
- Summary of the Application : IQ is used in genotoxicity studies due to its potential to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes are not detailed in the available resources .
Application in Bioactivation Studies
- Scientific Field : Biochemistry .
- Summary of the Application : IQ is used in studies investigating its bioactivation to mutagens in the Ames test .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes are not detailed in the available resources .
Application in Carcinogenicity Studies
- Scientific Field : Oncology .
- Summary of the Application : IQ is a heterocyclic amine that can be found in cooked meat. It has been shown to have genotoxic effects in animals and mammalian cells, as well as genotoxic effects in the bacterial model organism .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes are not detailed in the available resources .
Application in Immunoassay Development
- Scientific Field : Bioanalytical Chemistry .
- Summary of the Application : IQ is used in the development of immunoassays for its detection in processed foods .
- Methods of Application : A direct competitive enzyme-linked immunosorbent assay (dcELISA) was developed for detecting IQ. The half-maximum inhibition concentration (IC50) and limit of detection (LOD) of the assay were 50±3 and 3±0.3 μg L−1, respectively .
- Results or Outcomes : The proposed method was applied successfully to determine IQ in fried beef, fried pork, and dried fish floss samples with satisfactory recoveries (84.96–116.23%) and precision (CV%, 4.96–17.26%). The LOD for IQ in processed foods was 15 μg kg−1 .
Application in Fluorescence Immunoassay Development
- Scientific Field : Bioanalytical Chemistry .
- Summary of the Application : IQ is used in the development of fluorescence immunoassays for its detection in heat processed meat .
- Methods of Application : A competitive fluorescence immunoassay was developed for the quantitative detection of IQ in pan-fried meat patties .
- Results or Outcomes : The wide detection range for IQ in phosphate buffer saline is from 0.01 to 100 μg·L−1 (R2 = 0.991) with a detection limit of 0.007 μg·L−1. The IQ content in chicken patties and fish patties are 2.11–3.47 μg·kg−1 and 1.35–2.85 μg·kg−1, respectively .
Application in Ames Test
- Scientific Field : Toxicology .
- Summary of the Application : IQ is used in studies investigating its bioactivation to mutagens in the Ames test .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes are not detailed in the available resources .
Safety And Hazards
IQ is one of the most common heterocyclic amines (HCAs), which is a class of mutagenic/carcinogenic harmful compounds mainly found in high-protein thermal processed foods and contaminated environments . It has been shown to trigger liver damage by inhibiting autophagy and inducing endoplasmic reticulum stress .
特性
IUPAC Name |
1-methylimidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPXFFZKPEXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907481 | |
| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-methylimidazo[4,5-f]quinoline | |
CAS RN |
102408-25-3 | |
| Record name | 2-Amino-1-methylimidazo[4,5-f]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102408-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-methylimidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-1-METHYLIMIDAZO(4,5-F)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D168622DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




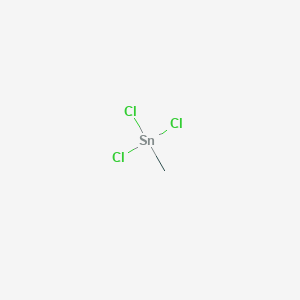





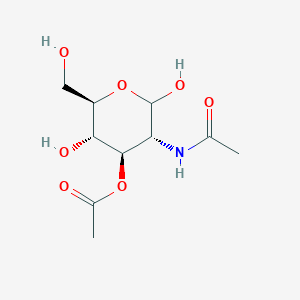
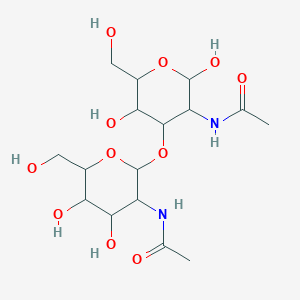
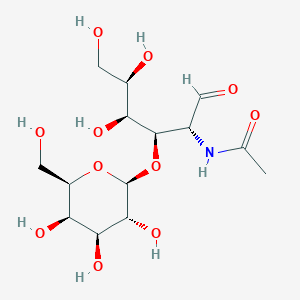
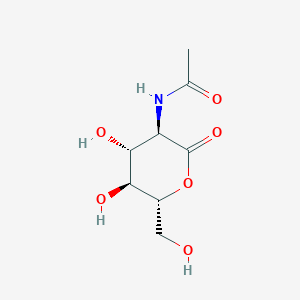
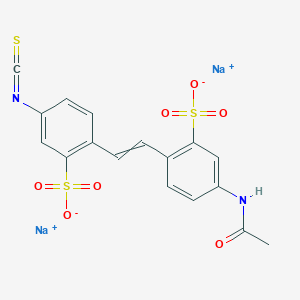

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)